3-Fluorotoluene-α-d1
CAS No.:
Cat. No.: VC0210226
Molecular Formula: C₇H₆DF
Molecular Weight: 111.14
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₇H₆DF |
|---|---|
| Molecular Weight | 111.14 |
Introduction
Chemical Structure and Properties
3-Fluorotoluene-α-d1 is a fluorinated aromatic compound with a single deuterium atom replacing one hydrogen in the methyl group attached to the benzene ring. The fluorine atom is positioned at the meta position (position 3) relative to the methyl group.
Basic Chemical Information
The compound's identification and structural properties are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 2118336-62-0 |
| Non-labeled CAS Number | 352-70-5 |
| Molecular Formula | C7H6DF |
| Molecular Weight | 111.135 g/mol |
| IUPAC Name | 1-(deuteriomethyl)-3-fluorobenzene |
| SMILES | [2H]Cc1cccc(F)c1 |
| InChI | InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D |
| Exact Mass | 111.0595 |
Table 1: Chemical identification and structural properties of 3-Fluorotoluene-α-d1
Physical Properties
The physical properties of 3-Fluorotoluene-α-d1 are similar to those of the non-deuterated 3-fluorotoluene, with slight variations due to the deuterium substitution. Though specific physical property data for the deuterated compound is limited, properties can be inferred from related fluorotoluene compounds:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~114°C (estimated based on non-deuterated analog) |
| Storage Temperature | Room temperature |
| Purity (Commercial) | 98 atom % D, min 98% Chemical Purity |
Table 2: Physical properties of 3-Fluorotoluene-α-d1
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-Fluorotoluene-α-d1 typically involves deuteration of 3-fluorotoluene. Common methods include:
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Deuterium Exchange Reaction: Using deuterium oxide (D2O) with appropriate catalysts under controlled temperature and pressure conditions to facilitate the exchange of hydrogen with deuterium specifically at the methyl position.
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Catalytic Deuteration: Employing catalysts such as palladium or platinum to facilitate selective deuteration of the methyl group.
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Reduction of Deuterated Precursors: Starting with appropriately deuterated carbonyl compounds that can be reduced to form the desired product.
Purification Techniques
After synthesis, purification typically involves:
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Distillation to separate the deuterated compound from unreacted materials
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Chromatography for achieving high purity
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Analytical verification using NMR spectroscopy to confirm deuterium incorporation
Spectroscopic Properties
NMR Spectroscopy
3-Fluorotoluene-α-d1 exhibits distinctive NMR spectroscopic properties that make it valuable in research applications:
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¹H NMR: The methyl group signal appears with reduced intensity compared to non-deuterated 3-fluorotoluene due to the replacement of one hydrogen with deuterium.
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²H NMR: Shows a distinctive signal for the deuterium in the methyl group.
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¹³C NMR: The methyl carbon displays characteristic splitting patterns due to coupling with both fluorine and deuterium.
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¹⁹F NMR: The fluorine signal is influenced by the presence of the deuterium-labeled methyl group, showing subtle differences from non-deuterated analogs .
In NMR studies utilizing 3-Fluorotoluene-α-d1 as a solvent, researchers have noted: "In those cases where 3-F-tol was used as solvent, a capillary with acetone-d6 inside the tube was used as lock solvent. 1H NMR spectra were referenced to the residual protons of the deuterated solvent as internal reference."
Mass Spectrometry
The mass spectrum of 3-Fluorotoluene-α-d1 shows a molecular ion peak at m/z 111, corresponding to its molecular weight. The fragmentation pattern includes characteristic losses of the deuterated methyl group .
Chemical Reactivity
Types of Reactions
3-Fluorotoluene-α-d1 can undergo various chemical reactions similar to its non-deuterated counterpart, with slight differences in reaction rates due to the kinetic isotope effect:
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Oxidation: The methyl group can be oxidized to form carboxylic acid derivatives.
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Reduction: The aromatic ring can be reduced under specific conditions.
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Electrophilic Aromatic Substitution: These reactions occur predominantly at positions ortho and para to the methyl group due to its electron-donating effect, while the fluorine directs to meta positions.
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Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles, though these reactions typically require activating groups.
Deuterium Kinetic Isotope Effect
The presence of deuterium in the methyl group affects the reaction rates of processes involving C-H/C-D bond breaking, demonstrating a primary kinetic isotope effect. This property makes the compound valuable in mechanistic studies where researchers track reaction pathways through isotope effects .
Applications in Research
Isotopic Labeling Studies
3-Fluorotoluene-α-d1 serves as an important tool in isotopic labeling studies:
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Mechanistic Investigations: Used to elucidate reaction mechanisms by tracing the deuterium atom through various transformations.
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Metabolic Studies: Employed to track metabolic pathways in biological systems.
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Reaction Kinetics: Utilized to study kinetic isotope effects in organic reactions .
Spectroscopic Applications
The compound finds applications in various spectroscopic techniques:
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NMR Solvent: Used as a specialized NMR solvent for studying chemical reactions and molecular interactions.
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Reference Standard: Employed as an internal or external reference in NMR studies.
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Vibrational Spectroscopy: The deuterium labeling alters vibrational frequencies, making it useful for studying molecular vibrations and energy transfer .
Comparison with Related Compounds
Comparison with Other Fluorotoluene Isomers
The properties of 3-Fluorotoluene-α-d1 can be compared with other fluorotoluene isomers and their deuterated derivatives:
| Compound | CAS Number | Key Distinctions |
|---|---|---|
| 2-Fluorotoluene-α-d1 | 17359-78-3 | Fluorine at ortho position affects methyl rotation barriers |
| 4-Fluorotoluene-α-d1 | Not specified | Fluorine at para position results in different electronic effects |
| 3-Fluorotoluene (non-deuterated) | 352-70-5 | Lacks the deuterium isotope effect |
Table 3: Comparison of 3-Fluorotoluene-α-d1 with related fluorotoluene compounds
Research on 2-fluorotoluene derivatives has shown: "A comparison of the V3 potential terms of 2-fluoro substituted toluenes shows that just a single fluorine atom in the immediate neighborhood of the methyl group leaves the barrier hindering the methyl torsion largely invariant at a value around 230 cm−1."
Effects of Deuterium Labeling
| Hazard Type | Classification |
|---|---|
| Flammability | Highly flammable liquid and vapor |
| Health Hazards | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation |
| Specific Hazards | May cause respiratory irritation |
Table 4: Hazard information for 3-Fluorotoluene-α-d1 (based on related fluorotoluene compounds)
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